2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide
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Overview
Description
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound features an amino group, an isopropyl-substituted phenyl group, and a carboxamide group, making it a molecule of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the thiophene ring formation through a Paal-Knorr synthesis, followed by functional group modifications:
Paal-Knorr Synthesis: This involves the cyclization of a 1,4-diketone with sulfur to form the thiophene ring.
Amination: Introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions.
Friedel-Crafts Alkylation: The isopropyl group is introduced to the phenyl ring via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. The presence of the carboxamide and amino groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity profile make it suitable for various applications, including the development of polymers and electronic materials.
Mechanism of Action
The mechanism by which 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The isopropylphenyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxamide
- 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide
- 2-Amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide
Uniqueness
Compared to its analogs, 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide may exhibit unique properties due to the steric and electronic effects of the isopropyl group. This can influence its reactivity, binding affinity, and overall pharmacokinetic profile, making it a distinct candidate for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-8(2)10-4-6-11(7-5-10)12-9(3)19-15(17)13(12)14(16)18/h4-8H,17H2,1-3H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFPACGIVOJWHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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